molecular formula C9H10N2O B021195 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one CAS No. 168080-43-1

1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one

Cat. No.: B021195
CAS No.: 168080-43-1
M. Wt: 162.19 g/mol
InChI Key: YDCUQJVYYWANPZ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one: is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol It belongs to the class of benzodiazepines, which are known for their wide range of pharmacological effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminobenzophenones with suitable reagents to form the benzodiazepine ring . For example, the continuous flow synthesis of benzodiazepines has been reported, where the reaction involves a combination of a S_NAr reaction to produce a nitrodiarylamine intermediate, followed by reduction and cyclocondensation .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry is an attractive tool for industrial synthesis, allowing for efficient and scalable production of benzodiazepines .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine N-oxides , while reduction can produce dihydrobenzodiazepines .

Scientific Research Applications

1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one involves its interaction with specific molecular targets, such as GABA_A receptors . By binding to these receptors, the compound can modulate the activity of neurotransmitters, leading to its pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one can be compared with other benzodiazepines, such as:

Properties

IUPAC Name

1,2,4,5-tetrahydro-1,4-benzodiazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-6-10-8-4-2-1-3-7(8)5-11-9/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCUQJVYYWANPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625179
Record name 1,2,4,5-Tetrahydro-3H-1,4-benzodiazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168080-43-1
Record name 1,2,4,5-Tetrahydro-3H-1,4-benzodiazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168080-43-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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